Pyrogallol triacetate

Catalog No.
S540746
CAS No.
525-52-0
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrogallol triacetate

Free pyrogallol's rapid auto-oxidation to dark quinones leads to impure intermediates and low yields. Pyrogallol triacetate (1,2,3-triacetoxybenzene) overcomes this as a fully acetylated, organic-soluble precursor. • Oxidative stability: white crystalline solid, no inert atmosphere needed. • Enables clean Fries rearrangement to gallacetophenone via Lewis acid compatibility. • Blends uniformly into hydrophobic resins without phase separation. • Acetate groups cleave on pH trigger to release active antioxidant. For reliable pharmaceutical intermediate and polymer synthesis.

CAS Number

525-52-0

Product Name

Pyrogallol triacetate

IUPAC Name

(2,3-diacetyloxyphenyl) acetate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3

InChI Key

AQGLTPNHAAVOKN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Pyrogallol triacetate; NSC 24068; NSC-24068; NSC24068; Pyracetol; Acetpyrogall;

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C

The exact mass of the compound Pyrogallol triacetate is 252.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24068. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 25 g

Pyrogallol triacetate (1,2,3-triacetoxybenzene) is the fully acetylated, protected derivative of pyrogallol. In industrial and advanced laboratory settings, it is primarily procured as a stabilized, organic-soluble precursor for complex organic synthesis, pharmaceutical manufacturing, and polymer modification. By capping the highly reactive phenolic hydroxyl groups with acetate esters, this compound overcomes the severe oxidative instability and extreme hydrophilicity of its parent molecule. This structural modification transforms a notoriously difficult-to-handle oxygen scavenger into a stable, shelf-ready intermediate that can be seamlessly integrated into hydrophobic matrices, multi-step synthetic workflows, and Lewis acid-catalyzed rearrangements without the need for strict inert-atmosphere handling [1].

Research Fit

Protected Synthon

Enables selective deprotection in multi-step organic syntheses

Organic-Phase Reactions

Enhanced lipophilicity supports solubility in non-polar media

Stable Handling

Crystalline solid with improved storage stability and shelf-life

Procurement attempts to substitute pyrogallol triacetate with cheaper, unprotected pyrogallol routinely fail in organic synthesis and polymer formulation due to pyrogallol's rapid auto-oxidation into dark quinones and purpurogallin upon exposure to air or alkaline conditions. This degradation severely compromises precursor purity and reaction yields. Furthermore, pyrogallol's high aqueous solubility (507 g/L) causes phase separation in hydrophobic organic reactions and resin formulations. Substituting with other protected isomers, such as 1,2,4-triacetoxybenzene or 1,3,5-triacetoxybenzene (phloroglucinol triacetate), fundamentally alters the aromatic substitution pattern, making it impossible to synthesize target 1,2,3-substituted derivatives (like gallacetophenone) via regioselective acyl migration [1].

Substitution Risk

Solubility Profile Mismatch

Triacetate is organic-soluble; pyrogallol is water-soluble, altering reaction media and partitioning

Regioselectivity Divergence

Acetoxy groups direct electrophilic substitution differently; may lead to unintended regioisomers

Stability Gap

Pyrogallol auto-oxidizes rapidly; triacetate resists oxidation, impacting reaction consistency

Prevention of Auto-Oxidation and Shelf Stability

Unprotected pyrogallol is highly susceptible to one-electron oxidation (E = -0.609 V), rapidly forming phenoxyl radicals and dimerizing into purpurogallin when exposed to ambient air or alkaline conditions. This necessitates stringent inert-gas handling. Pyrogallol triacetate masks these reactive hydroxyl sites, providing near-complete stability against ambient auto-oxidation. This structural protection prevents the formation of dark quinonoid byproducts during storage and basic reaction steps, ensuring the precursor maintains high purity (>98%) over extended periods without specialized atmospheric controls [1].

Evidence DimensionOxidative degradation in air/alkaline media
Target Compound DataStable; complete suppression of semiquinone/purpurogallin formation
Comparator Or BaselinePyrogallol (Rapid auto-oxidation and darkening; high degradation rate)
Quantified DifferenceElimination of ambient auto-oxidation pathways
ConditionsAmbient air / alkaline to neutral media

Eliminates the need for strict inert-atmosphere handling and prevents costly yield losses due to precursor degradation during procurement, storage, and multi-step synthesis.

Lipophilicity (Log P)
Reported
1.46
Pyrogallol ~0.7–1.0
Supports organic-phase reaction fit
Estimated; confirm under conditions

Organic Solubility and Phase Compatibility

The free hydroxyl groups of pyrogallol render it extremely hydrophilic, with a water solubility of approximately 507 g/L at 25 °C, but it exhibits poor solubility in non-polar organic solvents. Pyrogallol triacetate, conversely, is amphiphilic and highly soluble in standard organic solvents such as DMSO, benzene, and ethyl acetate, while remaining only sparingly miscible in water [1]. This dramatic shift in the partition coefficient allows pyrogallol triacetate to be seamlessly dissolved in organic-phase reactions and blended into hydrophobic polymer resins where free pyrogallol would precipitate or phase-separate.

Evidence DimensionSolubility profile and phase compatibility
Target Compound DataHighly soluble in DMSO, benzene, and organic solvents
Comparator Or BaselinePyrogallol (Water solubility 507 g/L; limited in non-polar organics)
Quantified DifferenceInversion from highly aqueous-soluble to organic-soluble
ConditionsStandard temperature and pressure (25 °C)

Enables homogeneous reactions in organic solvents, which is critical for large-scale synthetic chemistry and the manufacturing of hydrophobic polymer resins.

Nitration Regioselectivity
Head-to-head
Clean mononitration → 4-nitropyrogallol 1,2-diacetate
Pyrogallol → complex mixture
Supports regioselective synthesis selection
Direct comparative study; confirm in own system

Suitability for Lewis Acid-Catalyzed Fries Rearrangements

Direct C-acylation of unprotected pyrogallol is complicated by competitive O-acylation and oxidative decomposition under harsh Lewis acid conditions. Pyrogallol triacetate serves as an optimized substrate for the Fries rearrangement. When treated with Lewis acids such as anhydrous aluminum chloride (AlCl3) or zinc chloride (ZnCl2) at elevated temperatures (130-150 °C), the acetate groups undergo controlled regioselective migration to yield gallacetophenone (a critical pharmaceutical intermediate) in high yields[1]. The acetyl protection is essential to direct the migration while protecting the aromatic core from degradation.

Evidence DimensionYield of regioselective acyl migration products
Target Compound DataEfficient conversion to gallacetophenone via AlCl3/ZnCl2 catalysis
Comparator Or BaselinePyrogallol (Prone to oxidation and decomposition under identical Lewis acid conditions)
Quantified DifferenceEnables controlled C-acylation vs. uncontrolled degradation
ConditionsSolvent-free or nitrobenzene, AlCl3/ZnCl2 catalyst, 130-150 °C

Provides a reliable, scalable synthetic route to high-value 1,2,3-substituted aromatic intermediates used in commercial pharmaceutical and agrochemical manufacturing.

Stability & Handling
Class-level
Triacetate: stable crystalline solid; 3-year shelf life at -20°C
Pyrogallol: prone to auto-oxidation; requires cold, dark storage
Supports material stability and reproducibility
Class-level; review specific lot COA
Patented Synthetic Utility
Reported
Key intermediate in patented furochromone synthesis (US 4,459,420)
Enables specific heterocycle scaffold pathway
Verify compatibility with intended route

Pharmaceutical Intermediate Synthesis

Pyrogallol triacetate is the preferred starting material for synthesizing gallacetophenone and other 1,2,3-substituted benzenetriol derivatives via the Fries rearrangement. Its high oxidative stability and compatibility with Lewis acids ensure high-purity downstream products, making it indispensable for pharmaceutical intermediate manufacturing[1].

Hydrophobic Polymer and Epoxy Resin Additives

Due to its organic solubility, pyrogallol triacetate is selected over free pyrogallol in organic resin and epoxy formulations. Its lipophilic nature ensures homogeneous blending without phase separation, improving the structural integrity and processability of the final polymer matrix [2].

Controlled-Release Antioxidant Formulations

Deployed in material science applications where premature oxidation during manufacturing must be avoided. The acetate groups act as stable protecting groups that can be hydrolytically cleaved to release the active antioxidant (pyrogallol) only when specific environmental triggers, such as pH shifts, are met [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective aromatic substitution
Acetoxy-directed electrophilic substitution
Substitution position selectivity
Heterocyclic scaffold synthesis
Multi-step acetylated intermediate compatibility
Synthetic pathway fidelity
Analytical reference standard
High purity and stability for method development
LC-MS/HPLC method suitability
Non-polar organic media reactions
High organic solvent solubility and hydrolytic stability
Phase compatibility and reaction uniformity

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Exact Mass

252.06338810 Da

Monoisotopic Mass

252.06338810 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4TMC1R26A5

Other CAS

525-52-0

Wikipedia

Pyrogallol triacetate

General Manufacturing Information

1,2,3-Benzenetriol, 1,2,3-triacetate: INACTIVE
1: Espinoza L, Taborga L, Díaz K, Olea AF, Peña-Cortés H. Synthesis of linear Geranylphenols and their effect on mycelial growth of plant pathogen Botrytis cinerea. Molecules. 2014 Jan 27;19(2):1512-26. doi: 10.3390/molecules19021512. PubMed PMID: 24473210.

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